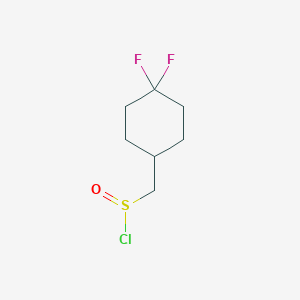![molecular formula C9H18N2O B12970466 (R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is a chiral compound with a complex bicyclic structure It is characterized by the presence of a pyrrolo[1,2-a]pyrazine ring system fused with an octahydro structure, and an ethanol group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Ring System: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a diketone.
Hydrogenation: The resulting pyrrolo[1,2-a]pyrazine is subjected to hydrogenation to obtain the octahydro derivative.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and chiral resolution using advanced techniques are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group can form hydrogen bonds, while the pyrrolo[1,2-a]pyrazine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activity.
1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol: A similar compound with a methanol group instead of ethanol.
1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)propane-1-ol: A similar compound with a propanol group.
Uniqueness
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of the ethanol group, which can influence its interaction with biological targets and its overall chemical reactivity.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1R)-1-[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]ethanol |
InChI |
InChI=1S/C9H18N2O/c1-7(12)9-6-11-4-2-3-8(11)5-10-9/h7-10,12H,2-6H2,1H3/t7-,8+,9-/m1/s1 |
Clave InChI |
KLFQSTATLFRDOG-HRDYMLBCSA-N |
SMILES isomérico |
C[C@H]([C@H]1CN2CCC[C@H]2CN1)O |
SMILES canónico |
CC(C1CN2CCCC2CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


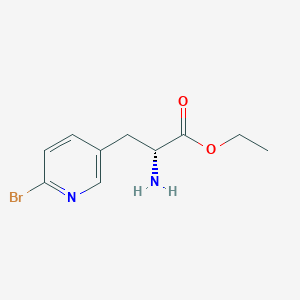
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)

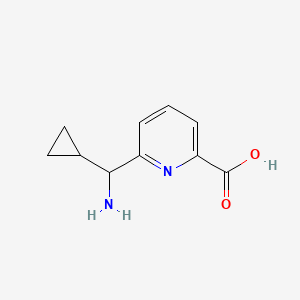
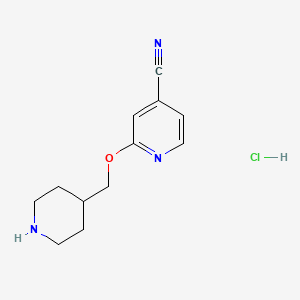
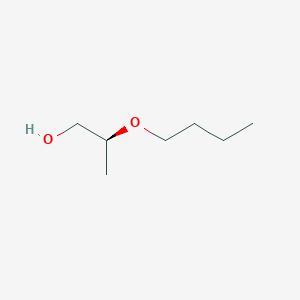
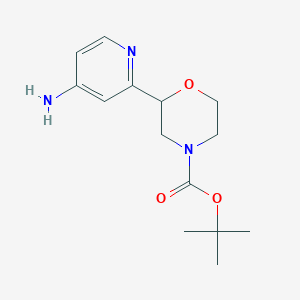
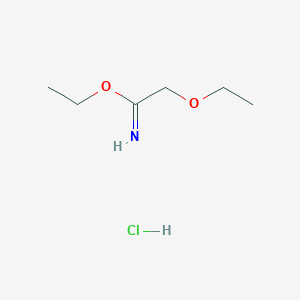
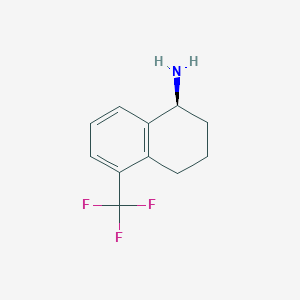
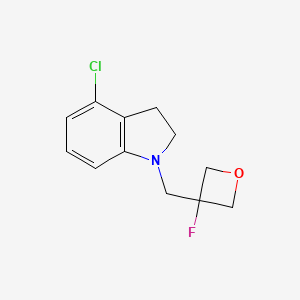
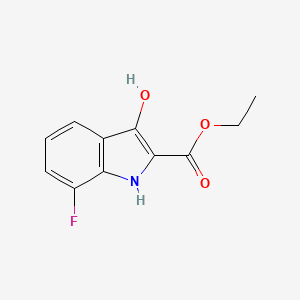
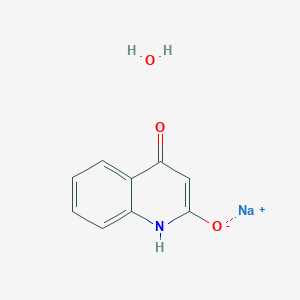
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
